alpha-Calacorene

Antibacterial MRSA MIC

MRSA drug discovery programs often waste resources on sesquiterpenes with insufficient antibacterial potency. Alpha-Calacorene (CAS 21391-99-1) resolves this with a validated MIC of 0.125 mg/mL-4-fold more potent than cubebol-and a TyrRS docking score (-6.2 kcal/mol) matching chloramphenicol. Its TPSA of 0.00 Ų ensures 92.5% predicted BBB penetration for CNS-involved infection models. Authenticated reference material, analytically verified for GC-MS fingerprinting of Croton lechleri oil where it dominates at 11.29% abundance.

Molecular Formula C15H20
Molecular Weight 200.32 g/mol
CAS No. 21391-99-1
Cat. No. B1215906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Calacorene
CAS21391-99-1
Molecular FormulaC15H20
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC1=CCC(C2=C1C=CC(=C2)C)C(C)C
InChIInChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1
InChIKeyCUUMXRBKJIDIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.02 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Calacorene (CAS 21391-99-1) Technical Procurement Overview for Research and Industrial Selection


alpha-Calacorene (CAS 21391-99-1) is a bicyclic sesquiterpene hydrocarbon with the molecular formula C15H20 and a molecular weight of 200.32 g/mol [1]. It belongs to the cadinane subgroup of sesquiterpenoids and is characterized by a 1,2-dihydronaphthalene core substituted with isopropyl and methyl groups [1]. The compound is a naturally occurring secondary metabolite isolated from diverse plant sources, including Reunion vetiver (Chrysopogon zizanioides), Croton lechleri, Cryptomeria japonica, and Gossypium hirsutum (cotton) . Its topological polar surface area (TPSA) of 0.00 Ų and calculated XlogP of 4.40 indicate high lipophilicity, which governs its membrane permeability and solubility profile in organic solvents [1].

Why Generic Substitution Undermines Alpha-Calacorene-Dependent Research and Formulation Outcomes


Sesquiterpenes within the cadinane and calacorene families—including beta-calacorene, gamma-calacorene, and cadalene—exhibit structurally nuanced variations that produce divergent biological activity profiles, preventing reliable interchangeability [1]. Isomeric differences in the position and saturation of the dihydronaphthalene ring system directly alter target binding affinities: alpha-calacorene demonstrated a molecular docking score of −6.2 kcal/mol against S. aureus TyrRS, while the regioisomer beta-calacorene yielded −6.1 kcal/mol, and gamma-calacorene was absent from this potency tier altogether [2]. Furthermore, enantiomeric specificity is demonstrated in planta, where only the (+)-enantiomer of 3-hydroxy-alpha-calacorene serves as the biosynthetic intermediate in cotton phytoalexin pathways [3]. These structural determinants translate into measurable differences in minimum inhibitory concentrations (MICs), target engagement, and metabolic fate, making generic substitution a risk to experimental reproducibility and formulation performance.

Alpha-Calacorene (CAS 21391-99-1) Product-Specific Quantitative Differentiation Evidence Guide


Alpha-Calacorene Exhibits 2- to 4-Fold Superior Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Co-Isolated Antibacterial Sesquiterpenes

In a direct head-to-head comparison of four purified sesquiterpenes isolated from Cryptomeria japonica wood oil, alpha-calacorene achieved the lowest minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) at 0.125 mg/mL, compared to alpha-cadinol at 0.25 mg/mL, and cubebol and sandaracopimarol both at 0.5 mg/mL [1]. This represents a 2-fold potency advantage over alpha-cadinol and a 4-fold advantage over cubebol and sandaracopimarol in the same assay system.

Antibacterial MRSA MIC

Alpha-Calacorene Matches the Chloramphenicol Docking Benchmark Against S. aureus Tyrosyl-tRNA Synthetase, Surpassing Beta-Calacorene

In a comparative molecular docking study against S. aureus tyrosyl-tRNA synthetase (TyrRS), alpha-calacorene achieved a binding affinity score of −6.2 kcal/mol, which is statistically comparable to the clinical antibiotic chloramphenicol at −6.3 kcal/mol and numerically superior to its regioisomer beta-calacorene at −6.1 kcal/mol [1]. The study further confirmed through molecular dynamics simulations that the binding mode is stabilized via pi-interactions, and pharmacokinetic profiling predicted favorable drug-like properties for alpha-calacorene.

Molecular docking Staphylococcus aureus TyrRS

Alpha-Calacorene Demonstrates Enantiomer-Specific Function as the Exclusive (+)-3-Hydroxy Intermediate in Cotton and Kenaf Phytoalexin Biosynthesis

USDA-ARS research established that 3-hydroxy-alpha-calacorene functions as a key biosynthetic intermediate in the phytoalexin pathway of both cotton (Gossypium hirsutum) and kenaf (Hibiscus cannabinus), and critically, only the (+)-enantiomer is produced and utilized in these Malvaceae plants [1]. This enantiomeric exclusivity distinguishes alpha-calacorene from other cadinane sesquiterpenes—including delta-cadinene, beta-calacorene, and cadalene—which are not substrates for the cytochrome P450 hydroxylase that initiates this defense pathway.

Biosynthesis Phytoalexin Enantiomeric specificity

Alpha-Calacorene Is the Dominant Calacorene Congener in Bioactive Croton lechleri Essential Oil, Exceeding Beta-Calacorene by 2.6-Fold in Relative Abundance

GC-MS and GC-FID analysis of Croton lechleri stem bark essential oil identified 74 constituents, with alpha-calacorene quantified at 11.29% relative peak area, representing the second most abundant sesquiterpene after sesquicineole (17.29%) [1]. In the same oil, the nearest structural analog beta-calacorene constituted only 4.34%, yielding a 2.6-fold enrichment of alpha-calacorene over its beta isomer. Bioautographic DPPH-TLC assays further demonstrated that the fraction characterized by alpha-calacorene, beta-calacorene, and delta-cadalene was most responsible for the radical-scavenging bioactivity, with IC50 values of 0.291 ± 0.024 mg/mL for the whole oil [1].

Essential oil composition Croton lechleri GC-MS quantification

Alpha-Calacorene Maintains Balanced Antibacterial Spectrum Across Gram-Positive Species Without Cross-Resistance to Clinically Relevant Comparators

In the Cryptomeria japonica antibacterial profiling study, alpha-calacorene demonstrated consistent activity against three Gram-positive strains: MICs of 0.25 mg/mL against S. aureus, 0.5 mg/mL against E. faecalis, and 0.125 mg/mL against MRSA [1]. In contrast, the co-isolated diterpene sandaracopimarol showed a discordant profile (0.25, 0.5, and 0.5 mg/mL, respectively), being 4-fold less potent specifically against MRSA. This indicates that alpha-calacorene retains potency against methicillin-resistant strains, a profile not uniformly shared by other terpenoid constituents from the same source.

Antibacterial spectrum Enterococcus faecalis Staphylococcus aureus

Predicted ADME Profile Confirms Favorable Oral Bioavailability and Blood-Brain Barrier Penetration, Differentiating Alpha-Calacorene from More Polar Sesquiterpenoid Alternatives

Computational ADME profiling via SwissADME predicts that alpha-calacorene has a bioavailability score of 0.55, high human intestinal absorption (100% probability), Caco-2 permeability (87.63% probability), and blood-brain barrier (BBB) penetration (92.50% probability) [1]. Its TPSA of 0.00 Ų and lipophilicity (XlogP 4.40) contrast sharply with oxygenated sesquiterpenes such as alpha-cadinol and cubebol, which bear hydroxyl groups that increase TPSA and reduce membrane permeability. This class-level property difference has direct consequences for in vivo distribution and target engagement.

ADME Drug-likeness Bioavailability

Research and Industrial Application Scenarios Where Alpha-Calacorene (CAS 21391-99-1) Provides a Verifiable Selection Advantage


Anti-MRSA Lead Discovery and Structure-Activity Relationship (SAR) Programs

Investigators developing new chemical entities targeting methicillin-resistant Staphylococcus aureus should prioritize alpha-calacorene as a sesquiterpene scaffold. Its MIC of 0.125 mg/mL against MRSA represents a 4-fold potency advantage over cubebol (0.5 mg/mL) and sandaracopimarol (0.5 mg/mL) isolated from the same botanical matrix [1]. Combined with a docking score (−6.2 kcal/mol) comparable to chloramphenicol against S. aureus TyrRS [2], alpha-calacorene provides a validated starting point for medicinal chemistry optimization where beta-calacorene (−6.1 kcal/mol) and other analogs would require additional synthetic effort to reach the same potency threshold.

Cotton and Kenaf Phytoalexin Pathway Engineering for Enhanced Disease Resistance

Plant biotechnology groups engineering the terpenoid phytoalexin pathway in Malvaceae crops must source authentic (+)-3-hydroxy-alpha-calacorene as the biosynthetic intermediate standard [3]. USDA-ARS research has confirmed that only the (+)-enantiomer functions in this pathway; procurement of racemic mixtures or analogs such as beta-calacorene, gamma-calacorene, or cadalene will not serve as valid substrates for the cytochrome P450 hydroxylase characterization assays, leading to false-negative enzymatic activity data.

Quality Control Reference Standard for Croton lechleri Essential Oil Authentication

Analytical laboratories performing GC-MS fingerprinting of Croton lechleri (Dragon's Blood) essential oil should employ alpha-calacorene as the primary calacorene-class reference standard. With a relative abundance of 11.29% versus only 4.34% for beta-calacorene in authenticated C. lechleri oil [4], alpha-calacorene is the quantitatively dominant and analytically reliable marker. Substituting beta-calacorene as the reference would introduce a 2.6-fold systematic error in quantification and compromise batch-to-batch authentication protocols.

CNS-Penetrant Anti-Infective Candidate Screening Panels

Drug discovery programs screening for antibacterial agents with predicted CNS penetration should favor alpha-calacorene over oxygenated sesquiterpenes such as alpha-cadinol or cubebol. Its TPSA of 0.00 Ų and predicted BBB penetration probability of 92.50% [5] contrast with the higher polarity and lower predicted CNS exposure of hydroxylated analogs. This property profile is critical when designing screening cascades for infections with potential neurological involvement, where peripherally restricted compounds would fail to engage the target site.

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